molecular formula C16H11Cl2N5O B11982843 3-(2,4-dichlorophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982843
M. Wt: 360.2 g/mol
InChI Key: VHYAJTPHVUZSKW-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dichlorophenyl group and a pyridinylmethylidene group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the condensation of the pyrazole derivative with 4-pyridinecarboxaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and pyridinylmethylidene group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H11Cl2N5O

Molecular Weight

360.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H11Cl2N5O/c17-11-1-2-12(13(18)7-11)14-8-15(22-21-14)16(24)23-20-9-10-3-5-19-6-4-10/h1-9H,(H,21,22)(H,23,24)/b20-9+

InChI Key

VHYAJTPHVUZSKW-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.